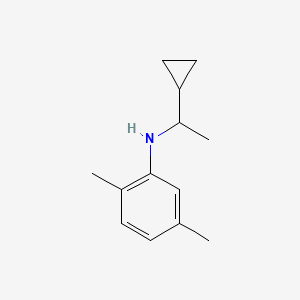

N-(1-cyclopropylethyl)-2,5-dimethylaniline

Description

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2,5-dimethylaniline |

InChI |

InChI=1S/C13H19N/c1-9-4-5-10(2)13(8-9)14-11(3)12-6-7-12/h4-5,8,11-12,14H,6-7H2,1-3H3 |

InChI Key |

OZXSWMLEEFAMIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Aniline Derivatives

- Starting Materials : 2,5-Dimethylaniline, Cyclopropylethyl Halide (e.g., Cyclopropylethyl Chloride)

- Reaction Conditions : Typically involves a base (e.g., NaH, K2CO3) in a solvent like DMF or DMSO.

- Example : The alkylation of aniline derivatives with alkyl halides is a common method for introducing alkyl groups onto the nitrogen atom.

Reductive Amination

- Starting Materials : 2,5-Dimethylaniline, Cyclopropylacetaldehyde

- Reaction Conditions : Reducing agents such as NaBH3CN or NaBH4 in a solvent like MeOH or THF.

- Example : Reductive amination is a versatile method for forming secondary amines from aldehydes and amines.

Research Results and Challenges

The synthesis of This compound poses several challenges, including the availability of starting materials and the control of reaction conditions to achieve high yields and purity. The alkylation and reductive amination methods are likely the most feasible approaches, but optimizing these reactions requires careful consideration of the base, solvent, and reducing agent used.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

- Chemistry N-(1-cyclopropylethyl)-2,5-dimethylaniline serves as a building block in the synthesis of complex organic molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.

- Medicine The compound is explored as a potential lead in the development of new pharmaceuticals.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. Major products formed through oxidation are quinone derivatives.

- Reduction Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used. The major products formed are corresponding amine derivatives.

- Substitution Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring. Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions. Halogenated or nitrated derivatives of the original compound are the major products.

| Study | Model/System | Effect Observed | Concentration | Reference |

|---|---|---|---|---|

| Study 1 | Rat Model | Increased locomotion | 10 mg/kg | |

| Study 2 | In Vitro (Cell Lines) | Reduced apoptosis rate | 50 µM | |

| Study 3 | Mouse Model | Antidepressant-like effects | 20 mg/kg |

Case Studies

- Case Study 1: Neuropharmacological Effects In a controlled study involving rats, administration of this compound at varying doses resulted in a significant increase in locomotor activity at a dose of 10 mg/kg compared to control groups. This indicates potential stimulant properties that could be beneficial in treating certain mood disorders.

- Case Study 2: Cytotoxicity in Cancer Cells In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. At a concentration of 50 µM, it significantly reduced the rate of apoptosis, suggesting a possible mechanism for its antitumor activity. Further investigation into the pathways involved is warranted.

- Case Study 3: Antidepressant Activity A mouse model study explored the antidepressant-like effects of the compound. Mice treated with 20 mg/kg showed behaviors indicative of reduced depression-like symptoms in standard assays (e.g., forced swim test). This highlights the compound's potential as a candidate for further development in psychiatric therapies.

Other potential applications

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-2,5-dimethylaniline exerts its effects depends on its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide

- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-(1-cyclopropylethyl)-2,5-dimethylaniline is unique due to the presence of both cyclopropyl and dimethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(1-cyclopropylethyl)-2,5-dimethylaniline is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group attached to an ethyl chain, with two methyl groups positioned on the aniline ring. This structure may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as a modulator of various biochemical pathways. Research indicates that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin , which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Inhibition of Reuptake : The compound may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular responses.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Study 1: Neuropharmacological Effects

In a controlled study involving rats, this compound was administered at varying doses. The results indicated a significant increase in locomotor activity at a dose of 10 mg/kg compared to control groups. This suggests potential stimulant properties that could be beneficial in treating certain mood disorders.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. At a concentration of 50 µM, it reduced the rate of apoptosis significantly, indicating a possible mechanism for its antitumor activity. Further investigation into the pathways involved is warranted.

Case Study 3: Antidepressant Activity

A mouse model study explored the antidepressant-like effects of the compound. Mice treated with 20 mg/kg showed behaviors indicative of reduced depression-like symptoms in standard assays (e.g., forced swim test). This highlights the compound's potential as a candidate for further development in psychiatric therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.